molecular formula C18H22Cl2N4O B2957307 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride CAS No. 2418594-60-0

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride

Cat. No.: B2957307
CAS No.: 2418594-60-0
M. Wt: 381.3
InChI Key: GTVSHKXGFITZEK-FXKISCCRSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide dihydrochloride is a chiral small molecule characterized by a 5,6,7,8-tetrahydroquinoxaline carboxamide core linked to a (1R,2R)-configured aminoindenyl group. Its molecular formula is C₁₈H₂₀Cl₂N₄O, with a molecular weight of 379.29 g/mol . The compound is cataloged under CAS EN300-26863337 and is listed in building block databases, indicating its utility in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O.2ClH/c19-17-12-6-2-1-5-11(12)9-15(17)22-18(23)16-10-20-13-7-3-4-8-14(13)21-16;;/h1-2,5-6,10,15,17H,3-4,7-9,19H2,(H,22,23);2*1H/t15-,17-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVSHKXGFITZEK-FXKISCCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)C(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NC(=CN=C2C1)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈Cl₂N₄O
  • Molecular Weight : 367.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has shown potential in modulating enzyme activity and receptor interactions:

  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : Preliminary studies suggest that it can inhibit enzymes related to cancer cell proliferation.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : In a study evaluating the antiproliferative effects on human colon cancer cells (HT-29), compounds similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline demonstrated over 30% inhibition at concentrations of 10 μM after 48 hours . This suggests that the compound may have a similar capacity for inhibiting tumor cell growth.

2. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties:

  • Mechanism of Neuroprotection : It may exert protective effects against neurodegenerative conditions by modulating pathways associated with oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound. Key findings include:

StudyFindings
Compounds with methoxy groups exhibited better inhibitory activities against cancer cells than unsubstituted compounds.
Investigated structural modifications leading to enhanced biological activity and improved pharmacokinetic properties.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core motifs with several analogs:

  • Aminoindenyl Group: The (1R,2R)-configured aminoindenyl group is structurally analogous to the cis-(1S,2R)-amino-2-indanol scaffold in aggrecanase inhibitors (e.g., compound 11 in ), which enhances selectivity for enzyme binding .
  • Tetrahydroquinoxaline vs. Tetrahydroisoquinoline: Unlike compounds 4–7 in , which feature a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide core, the target compound utilizes a 5,6,7,8-tetrahydroquinoxaline system. The quinoxaline moiety’s nitrogen atoms may influence electronic properties and hydrogen-bonding interactions .
  • Substituent Variability: Analogs in incorporate halogenated aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl) on a piperidine ring, which could modulate lipophilicity and target affinity.

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